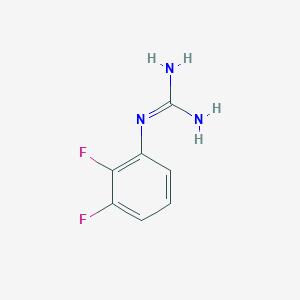
1-(2,3-Difluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups, which make them valuable in various biological and chemical applications
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with cyanamide under acidic conditions to form the guanidine structure. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2,3-difluoroaniline to yield the desired product . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Difluorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
1-(2,3-Difluorophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2,4-Difluorophenyl)guanidine: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1-(2,5-Difluorophenyl)guanidine: Another isomer with distinct properties and uses.
1-(2,6-Difluorophenyl)guanidine:
The uniqueness of this compound lies in its specific fluorine atom positions, which influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry.
Biological Activity
1-(2,3-Difluorophenyl)guanidine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a guanidine functional group attached to a difluorophenyl moiety. The molecular structure can be represented as follows:
This structure plays a crucial role in its interaction with biological targets.
Antimicrobial Properties
Research has highlighted the compound's potential as an antimicrobial agent , particularly against drug-resistant bacterial strains. It has demonstrated efficacy in various studies:
- In vitro Studies : The compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to established antibiotics .
- In vivo Efficacy : In animal models, this compound exhibited promising results in reducing bacterial load in infected tissues, indicating its potential for therapeutic use .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This is particularly relevant in targeting bacterial enzymes critical for survival.
- Membrane Interaction : It alters cellular membrane permeability, which can lead to cell lysis and death of microbial pathogens.
Case Study 1: Efficacy Against Fungal Infections
In a study focusing on antifungal activity, this compound was tested against various strains of Candida albicans. The results indicated that the compound effectively reduced fungal burdens in infected tissues of mice at doses of 20 and 40 mg/kg . Notably, it outperformed traditional antifungals in certain resistant strains.
Case Study 2: Alzheimer’s Disease Research
Another area of investigation involved the use of guanidine derivatives in Alzheimer's disease models. Although not directly tested on this compound, related compounds demonstrated significant inhibition of β-secretase enzymes (BACE1), suggesting that similar derivatives may hold therapeutic promise for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H7F2N3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
OKEOWPPTBWDXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















